![molecular formula C17H19BrN2S B2774896 1-Benzyl-3-(benzylsulfanyl)-4,5-dihydro-1H-pyrazole hydrobromide CAS No. 460707-77-1](/img/structure/B2774896.png)
1-Benzyl-3-(benzylsulfanyl)-4,5-dihydro-1H-pyrazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(benzylsulfanyl)-4,5-dihydro-1H-pyrazole hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of pyrazole derivative that has been synthesized using a specific method.
Mechanism of Action
The exact mechanism of action of 1-Benzyl-3-(benzylsulfanyl)-4,5-dihydro-1H-pyrazole hydrobromide is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins in the body, leading to the suppression of bacterial and fungal growth and the inhibition of tumor cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-Benzyl-3-(benzylsulfanyl)-4,5-dihydro-1H-pyrazole hydrobromide has several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, leading to improved cognitive function. The compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Benzyl-3-(benzylsulfanyl)-4,5-dihydro-1H-pyrazole hydrobromide in lab experiments is its broad-spectrum activity against various microorganisms and tumor cells. However, the compound may have limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental conditions.
Future Directions
There are several future directions for the research on 1-Benzyl-3-(benzylsulfanyl)-4,5-dihydro-1H-pyrazole hydrobromide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on different biological systems.
Synthesis Methods
The synthesis of 1-Benzyl-3-(benzylsulfanyl)-4,5-dihydro-1H-pyrazole hydrobromide involves the reaction between benzyl hydrazine and 1-benzyl-3-(phenylsulfanyl)prop-2-en-1-one in the presence of hydrobromic acid. The reaction takes place under reflux conditions, and the product is obtained after purification using recrystallization.
Scientific Research Applications
1-Benzyl-3-(benzylsulfanyl)-4,5-dihydro-1H-pyrazole hydrobromide has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antitumor properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-benzyl-5-benzylsulfanyl-3,4-dihydropyrazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S.BrH/c1-3-7-15(8-4-1)13-19-12-11-17(18-19)20-14-16-9-5-2-6-10-16;/h1-10H,11-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDKMXJGYMKWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1SCC2=CC=CC=C2)CC3=CC=CC=C3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(benzylsulfanyl)-4,5-dihydro-1H-pyrazole hydrobromide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.